

## The Structure-Activity Relationship of BI-9321: A Technical Guide

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An In-depth Analysis of a First-in-Class Chemical Probe for the NSD3-PWWP1 Domain

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of **BI-9321**, a potent and selective chemical probe for the PWWP1 domain of Nuclear Receptor Binding SET Domain Protein 3 (NSD3). Developed for researchers, scientists, and drug development professionals, this document details the key quantitative data, experimental methodologies, and relevant biological pathways associated with **BI-9321** and its analogs.

#### Introduction

BI-9321 is a first-in-class antagonist of the NSD3-PWWP1 domain, discovered through a fragment-based screening approach.[1][2] NSD3 is a histone methyltransferase implicated in various cancers, and its PWWP1 domain is crucial for its chromatin localization and function.[2] [3] BI-9321 serves as a valuable tool to investigate the biological roles of the NSD3-PWWP1 domain in health and disease.[1] It specifically targets the methyl-lysine binding site of the PWWP1 domain, leading to the disruption of its interaction with histones. This inhibitory action has been shown to downregulate Myc messenger RNA expression and reduce cell proliferation in acute myeloid leukemia cell lines.

# Structure-Activity Relationship of BI-9321 and Analogs



The development of **BI-9321** involved systematic modifications of an initial fragment hit to optimize its potency and selectivity. The following table summarizes the structure-activity relationship for **BI-9321** and its key analogs. The data highlights the importance of specific chemical moieties for binding affinity to the NSD3-PWWP1 domain and cellular activity.

Compound	Modification	TR-FRET IC50 (μM)	SPR Kd (nM)	NanoBRET IC50 (μM)
Fragment Hit	Initial scaffold	>100	ND	ND
Intermediate 1	Addition of dimethylphenyl group	15	ND	ND
Intermediate 2	Introduction of aza-bicyclo-decane	2.5	ND	ND
BI-9321	Introduction of fluorine and aminomethyl group	0.2	166	1.2
BI-9466 (Negative Control)	Replacement of fluoro-aza-bicyclo-decane with a methyl-triazole	>100	>30,000	>100

ND: Not Determined

### **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the characterization of **BI-9321**.

## Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay



This assay was employed to determine the half-maximal inhibitory concentration (IC50) of compounds against the NSD3-PWWP1 domain.

- Reagents: His-tagged NSD3-PWWP1 protein, biotinylated H3K36me3 peptide, Europium-labeled anti-His antibody (donor), and Streptavidin-Allophycocyanin (APC) (acceptor).
- Procedure:
  - Compounds are serially diluted in the assay buffer.
  - His-NSD3-PWWP1, biotinylated H3K36me3, and the test compound are incubated together.
  - Europium-labeled anti-His antibody and Streptavidin-APC are added.
  - After incubation, the TR-FRET signal is measured on a suitable plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
- Data Analysis: The ratio of the emission signals (665 nm/620 nm) is calculated and plotted against the compound concentration to determine the IC50 value.

#### Surface Plasmon Resonance (SPR) Assay

SPR was utilized to measure the binding affinity (dissociation constant, Kd) of **BI-9321** to the NSD3-PWWP1 domain.

- Immobilization: His-tagged NSD3-PWWP1 is captured on a CM5 sensor chip with an anti-His antibody.
- Binding: A series of concentrations of BI-9321 in running buffer are injected over the sensor surface.
- Data Collection: The change in the resonance angle, proportional to the mass bound to the sensor surface, is recorded in real-time.
- Data Analysis: The equilibrium binding responses are plotted against the compound concentrations, and the data is fitted to a 1:1 binding model to determine the Kd.



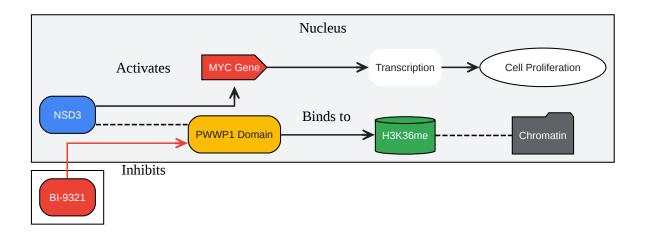
#### NanoBRET Cellular Target Engagement Assay

This assay measures the ability of **BI-9321** to disrupt the interaction between NSD3 and histone H3 in living cells.

- Cell Line: U2OS cells are co-transfected with plasmids encoding for NanoLuc-NSD3-PWWP1 and HaloTag-Histone H3.
- Procedure:
  - Transfected cells are plated in a 96-well plate.
  - A cell-permeable HaloTag ligand labeled with a fluorescent reporter is added.
  - BI-9321 is added at various concentrations.
  - The NanoBRET substrate is added, and luminescence and fluorescence are measured.
- Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated and plotted against the compound concentration to determine the cellular IC50.

### Signaling Pathway and Experimental Workflow

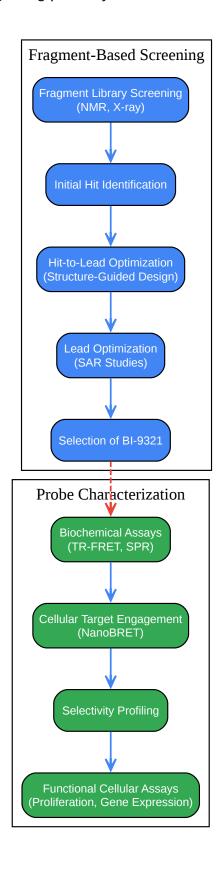
The following diagrams illustrate the biological context and the discovery process of **BI-9321**.





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Caption: The NSD3-PWWP1 signaling pathway and its inhibition by **BI-9321**.





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Caption: The experimental workflow for the discovery and characterization of **BI-9321**.

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#### References

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